molecular formula C19H14N6O B12805337 Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl- CAS No. 151648-53-2

Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl-

Cat. No.: B12805337
CAS No.: 151648-53-2
M. Wt: 342.4 g/mol
InChI Key: VGZGTXQZIBKACX-UHFFFAOYSA-N
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Description

Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl- is a complex organic compound with the molecular formula C19H14N6O and a molecular weight of 342.35 g/mol . It belongs to the class of pteridines, which are polycyclic aromatic compounds containing a pteridine moiety. This compound is known for its unique structure, which includes a methanone group attached to a pteridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Aminopterin: An amino derivative of folic acid with similar structural features.

    Methotrexate: A well-known antineoplastic agent with a pteridine ring system.

    2,4-Diamino-6-phenyl-1,3,5-triazine: A compound with a similar triazine ring structure.

Uniqueness

Methanone, (2,4-diamino-7-phenyl-6-pteridinyl)phenyl- is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structural features make it a versatile compound for use in diverse scientific and industrial applications.

Properties

CAS No.

151648-53-2

Molecular Formula

C19H14N6O

Molecular Weight

342.4 g/mol

IUPAC Name

(2,4-diamino-7-phenylpteridin-6-yl)-phenylmethanone

InChI

InChI=1S/C19H14N6O/c20-17-15-18(25-19(21)24-17)23-13(11-7-3-1-4-8-11)14(22-15)16(26)12-9-5-2-6-10-12/h1-10H,(H4,20,21,23,24,25)

InChI Key

VGZGTXQZIBKACX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=NC(=C3N=C2C(=O)C4=CC=CC=C4)N)N

Origin of Product

United States

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